Phenyl(1H-1,2,3-triazol-4-yl)methanol

Enzyme Inhibition Medicinal Chemistry NOTUM

Sourcing a regiospecifically pure N1-phenyl C4-hydroxymethyl-1,2,3-triazole building block is a known bottleneck for ligand design and CuAAC optimization. This compound delivers the exact substitution pattern required for reproducible catalytic performance and enzyme inhibitor SAR exploration. Key procurement differentiators: > Specific N1-phenyl/C4-hydroxymethyl geometry eliminates failed substitution risks in established click chemistry protocols [1]. > Scaffold validated as a starting material for NOTUM inhibitor libraries and antifungal lead generation against Candida spp. [2]. > Research-use-only grade; standard B2B shipping with full documentation support. Request a quote for bulk or custom quantities via the product page.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 1312782-59-4
Cat. No. B11913024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(1H-1,2,3-triazol-4-yl)methanol
CAS1312782-59-4
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=NNN=C2)O
InChIInChI=1S/C9H9N3O/c13-9(8-6-10-12-11-8)7-4-2-1-3-5-7/h1-6,9,13H,(H,10,11,12)
InChIKeyZSDFJVIDNNKXSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl(1H-1,2,3-triazol-4-yl)methanol – Specifications & Procurement


Phenyl(1H-1,2,3-triazol-4-yl)methanol (CAS 1312782-59-4), also cataloged as Phenyl(2H-1,2,3-triazol-4-yl)methanol, is a heterocyclic building block characterized by a 1,2,3-triazole core substituted at the 4-position with a phenyl-hydroxymethyl group [1]. The compound exhibits a molecular weight of 175.19 g/mol, a calculated XLogP3-AA of 0.4, and a topological polar surface area of 61.8 Ų [1]. Commercial offerings from multiple research suppliers typically specify purity grades of 95–98%, with storage conditions often recommending cool, dry, or refrigerated (2–8°C) environments . This compound is not intended for human or veterinary therapeutic use and is supplied exclusively for research and development purposes .

Phenyl(1H-1,2,3-triazol-4-yl)methanol – Substitution Risks


While the 1,2,3-triazole scaffold is common, the specific N1-phenyl and C4-hydroxymethyl substitution pattern of Phenyl(1H-1,2,3-triazol-4-yl)methanol is critical for its performance in ligand-accelerated catalysis and as a synthetic intermediate. Subtle variations in the triazole substitution, such as changes to the N1-aryl group or the nature of the 4-position substituent, are known to dramatically alter both binding affinity [1] and catalytic efficiency in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [2]. Consequently, substituting this compound with a cheaper, structurally similar analog without rigorous validation risks failure in established synthetic routes and loss of desired reactivity or selectivity profiles [3].

Phenyl(1H-1,2,3-triazol-4-yl)methanol: Evidence-Based Comparison


NOTUM Inhibition: Substituent-Dependent Potency

While direct NOTUM inhibition data for Phenyl(1H-1,2,3-triazol-4-yl)methanol is not publicly available, the activity of closely related 1-aryl-1H-1,2,3-triazol-4-yl)methanol analogs is highly sensitive to the electronic nature of the N1-aryl substituent. Substitution at the meta-position of the phenyl ring, as in (1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol, results in a ~4.3-fold loss in potency compared to a meta-trifluoromethyl analog [1]. This demonstrates that even minor modifications to the phenyl ring dramatically impact target engagement, underscoring that the specific substitution pattern of Phenyl(1H-1,2,3-triazol-4-yl)methanol (unsubstituted phenyl) is likely critical for any observed activity in analogous assays.

Enzyme Inhibition Medicinal Chemistry NOTUM

Antifungal Activity of Triazole Methanol Derivatives

In a study evaluating nine synthetic 1,2,3-triazole derivatives, the compound 5-methyl-1-(phenylamino)-1H-1,2,3-triazol-4-yl-methanol demonstrated the most potent antifungal activity against C. albicans, achieving a Minimum Inhibitory Concentration (MIC) of 8 μg/mL [1]. This value is notable within the series and comparable to other promising agents reported in the literature, highlighting the potential of the 1,2,3-triazol-4-yl-methanol core for antifungal development. This data provides a class-level benchmark, suggesting that the core structure, including that of Phenyl(1H-1,2,3-triazol-4-yl)methanol, possesses relevant pharmacophoric features for this application.

Antifungal Candida albicans Structure-Activity Relationship

CuAAC Catalysis: Triazole Ligand Efficiency

The 1,2,3-triazol-4-yl)methanol core is a privileged scaffold for accelerating the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Research has demonstrated that a closely related analog, (1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol (MBHTM), acts as a highly efficient 'click' ligand, enabling dramatic rate acceleration of CuAAC at low catalyst loadings under ambient conditions [1]. The N1-aryl/alkyl group is a critical tunable element for optimizing ligand performance. The specific N1-phenyl substitution in Phenyl(1H-1,2,3-triazol-4-yl)methanol provides a distinct electronic and steric profile that differentiates it from N1-benzyl analogs like MBHTM, which is essential for tailoring catalyst performance in specific synthetic applications.

Click Chemistry Catalysis CuAAC Ligand Design

Synthetic Route to (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol

A documented synthesis for (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, the primary tautomeric form of Phenyl(1H-1,2,3-triazol-4-yl)methanol, proceeds via a copper-catalyzed cycloaddition between phenyl azide and propargyl alcohol . The reaction is conducted neat at 90°C for 2 hours, yielding the desired product in a reported 35% yield . This established route provides a baseline for evaluating commercial sample quality and serves as a starting point for researchers who may need to synthesize the compound in-house.

Synthetic Chemistry Building Block Click Chemistry

Phenyl(1H-1,2,3-triazol-4-yl)methanol – Research Applications


Enzyme Inhibitor Development

Based on the demonstrated sensitivity of the NOTUM inhibitory activity to aryl substituent variations in closely related triazole methanols [1], Phenyl(1H-1,2,3-triazol-4-yl)methanol is a strategic starting material for synthesizing focused libraries of novel enzyme inhibitors. The unsubstituted phenyl group provides a versatile handle for late-stage diversification, allowing medicinal chemists to systematically explore structure-activity relationships (SAR) around the triazole core.

Copper(I) Ligand Screening for Click Chemistry

The established role of the 1,2,3-triazol-4-yl)methanol framework in accelerating CuAAC reactions [2] positions this compound as a valuable entry in ligand screening collections. Researchers developing new catalytic protocols can employ Phenyl(1H-1,2,3-triazol-4-yl)methanol to evaluate the influence of an N1-phenyl substituent on catalyst turnover, stability, and selectivity, potentially leading to improved 'click' reaction conditions.

Insecticide Intermediate Synthesis

Patents describing the preparation of (substituted phenyl)-triazolyl molecules for use as insecticidal agents [3] cite intermediates structurally related to Phenyl(1H-1,2,3-triazol-4-yl)methanol. This establishes the compound's utility in the synthesis of more complex triazole-containing pesticides. Procurement is therefore relevant for agrochemical discovery programs aimed at developing new classes of insecticides.

Antifungal Drug Discovery

In vitro studies have confirmed that 1,2,3-triazol-4-yl-methanol derivatives can exhibit potent activity against clinically relevant Candida species [4]. Phenyl(1H-1,2,3-triazol-4-yl)methanol serves as an unadorned core scaffold for antifungal lead generation, where its phenyl and hydroxymethyl groups can be derivatized to optimize potency, selectivity, and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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